molecular formula C14H19N5O2 B11720208 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile

Cat. No.: B11720208
M. Wt: 289.33 g/mol
InChI Key: RQLQHVJKRYYDJZ-UHFFFAOYSA-N
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Description

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile, also known as tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate, is a research chemical with the molecular formula C14H19N5O2 and a molecular weight of 289.33 g/mol. This compound is primarily used as a building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with 1-Boc-piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution would yield various substituted pyrimidines.

Scientific Research Applications

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate mechanisms of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester
  • 1-Boc-4-(5-nitro-2-pyridyl)piperazine

Uniqueness

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile is unique due to its specific structure, which combines a pyrimidine ring with a Boc-protected piperazine moiety. This combination allows for versatile chemical modifications and makes it a valuable intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-7H2,1-3H3

InChI Key

RQLQHVJKRYYDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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